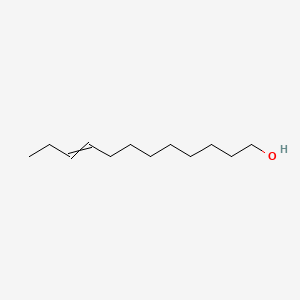![molecular formula C19H17BrN2O4S B12452805 2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(4-methylphenyl)sulfonyl]acetohydrazide](/img/structure/B12452805.png)
2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(4-methylphenyl)sulfonyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N’-(4-METHYLBENZENESULFONYL)ACETOHYDRAZIDE is a complex organic compound that features a bromonaphthalene moiety linked to an acetohydrazide group through an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N’-(4-METHYLBENZENESULFONYL)ACETOHYDRAZIDE typically involves multiple steps:
Bromination of Naphthalene: Naphthalene is brominated to produce 1-bromonaphthalene.
Formation of 1-Bromonaphthalen-2-yloxy Acetohydrazide: This intermediate is synthesized by reacting 1-bromonaphthalene with acetohydrazide under basic conditions.
Sulfonylation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N’-(4-METHYLBENZENESULFONYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The acetohydrazide group can be hydrolyzed to yield the corresponding acid and hydrazine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the compound.
Hydrolysis: Corresponding acid and hydrazine.
Scientific Research Applications
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N’-(4-METHYLBENZENESULFONYL)ACETOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Utilized in the synthesis of novel polymers and materials with specific properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N’-(4-METHYLBENZENESULFONYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The bromonaphthalene moiety can intercalate with DNA, while the sulfonyl and hydrazide groups can form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(1-BROMONAPHTHALEN-2-YL)OXY]ACETOHYDRAZIDE: Lacks the sulfonyl group, making it less versatile in forming interactions.
1-[(6-BROMONAPHTHALEN-2-YL)OXY]PROPAN-2-ONE: Different functional groups leading to different reactivity and applications.
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-1-(MORPHOLIN-4-YL)ETHANONE:
Uniqueness
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N’-(4-METHYLBENZENESULFONYL)ACETOHYDRAZIDE is unique due to the presence of both the bromonaphthalene and sulfonyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C19H17BrN2O4S |
|---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N'-(4-methylphenyl)sulfonylacetohydrazide |
InChI |
InChI=1S/C19H17BrN2O4S/c1-13-6-9-15(10-7-13)27(24,25)22-21-18(23)12-26-17-11-8-14-4-2-3-5-16(14)19(17)20/h2-11,22H,12H2,1H3,(H,21,23) |
InChI Key |
UMSCOOWIYHPXMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-4-(piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B12452744.png)

![N-(3-Acetylphenyl)-2-{3-[(3-acetylphenyl)carbamoyl]phenyl}-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12452766.png)
![8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12452767.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B12452773.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B12452778.png)
methanone](/img/structure/B12452780.png)
![[1-(4-Dimethylamino-phenyl)-1H-isoquinolin-2-yl]-phenyl-methanone](/img/structure/B12452781.png)
![2-[4-(acetylamino)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B12452783.png)
![2-amino-4-(3-iodophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B12452785.png)
![2,6-Bis[3-(trifluoromethyl)pyrazol-5-YL]pyridine](/img/structure/B12452787.png)

